4,6-Dihydroxynaphthalene-2-sulphonic acid

Acid-Base Chemistry Ionization State Process Engineering

Generic naphthalene sulfonates often fail in disazo dye synthesis due to incompatible hydroxyl substitution patterns. 4,6-Dihydroxynaphthalene-2-sulphonic acid (CAS 6357-93-3) provides the exact 4,6-dihydroxy arrangement required for reliable performance. • Dual azo coupling: Two nucleophilic positions at C4/C6 enable efficient symmetrical disazo dye formation (e.g., C.I. Acid Red 134) without additional coupling components. • Metal-chelate mordant capability: ortho-Dihydroxy configuration forms stable Cr/Cu complexes essential for wash-fast, light-fast textile dyes (e.g., C.I. Mordant Black 56). • Simplified isolation: Free acid is water-soluble; sodium salt selectively precipitates via salting-out-eliminating organic solvent extraction.

Molecular Formula C10H8O5S
Molecular Weight 240.23 g/mol
CAS No. 6357-93-3
Cat. No. B1347109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dihydroxynaphthalene-2-sulphonic acid
CAS6357-93-3
Molecular FormulaC10H8O5S
Molecular Weight240.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)O)O
InChIInChI=1S/C10H8O5S/c11-7-2-1-6-3-8(16(13,14)15)5-10(12)9(6)4-7/h1-5,11-12H,(H,13,14,15)
InChIKeyFBYMBFPXCCVIRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dihydroxynaphthalene-2-sulphonic Acid: Technical Baseline for Procurement


4,6-Dihydroxynaphthalene-2-sulphonic acid (CAS 6357-93-3), also known as 2,8-dihydroxynaphthalene-6-sulfonic acid or Dioxy G acid, is a naphthalene derivative bearing two hydroxyl groups at the 4- and 6-positions and a sulfonic acid group at the 2-position, with a molecular formula of C₁₀H₈O₅S and a molecular weight of 240.23 g/mol . This compound is a colorless crystalline solid with high water solubility and is widely employed as an intermediate in the synthesis of azo dyes and pigments . Its structural arrangement confers distinct physicochemical properties—including enhanced aqueous solubility and a strongly acidic character—that differentiate it from other naphthalene sulfonic acid derivatives.

Why Generic Naphthalene Sulfonic Acids Cannot Replace It


Substituting 4,6-dihydroxynaphthalene-2-sulphonic acid with another naphthalene sulfonic acid derivative—even those with similar functional groups—introduces significant performance risks due to marked differences in aqueous solubility, acid strength, and steric effects. For instance, the specific 2,8-dihydroxy substitution pattern yields a much lower pKa (-2.2) compared to the parent 2-naphthalenesulfonic acid (-1.8), indicating a substantially stronger acid that remains fully ionized under a wider range of process conditions [1][2]. Furthermore, the sodium salt of this compound exhibits deliberately lower water solubility—a property exploited in salting-out purification workflows—whereas many generic analogs remain freely soluble . These differences directly impact reaction kinetics, purification efficiency, and final product quality, making generic substitution a high-risk decision in regulated or high-value manufacturing environments.

Quantitative Differentiation Evidence vs. Closest Analogs


Acid Strength Advantage Over 2-Naphthalenesulfonic Acid

4,6-Dihydroxynaphthalene-2-sulphonic acid possesses a calculated Acid pKa of -2.201359 [1], whereas 2-naphthalenesulfonic acid—the unsubstituted parent compound—has a ChemAxon-calculated strongest acidic pKa of -1.8 [2]. This 0.4 pKa unit difference corresponds to a ~2.5× greater acid dissociation constant (Ka) for the dihydroxy derivative. In aqueous process streams, the target compound will remain completely ionized across a broader pH window, ensuring consistent solubility and reactivity profile independent of minor pH fluctuations.

Acid-Base Chemistry Ionization State Process Engineering

Salt-Dependent Solubility for Purification

The free acid form of 4,6-dihydroxynaphthalene-2-sulphonic acid is readily soluble in water, whereas its sodium salt exhibits markedly lower water solubility and can be salted out from aqueous solution . In contrast, the sodium salt of 2-naphthalenesulfonic acid remains freely soluble in water , eliminating the ability to use simple salt addition for product isolation. This solubility inversion property is a critical operational advantage in downstream processing, enabling cost-effective purification without organic solvent extraction.

Purification Crystallization Process Chemistry

Enhanced Water Compatibility Indicators

4,6-Dihydroxynaphthalene-2-sulphonic acid exhibits a density of 1.677 g/cm³ and a calculated LogP of 1.536 [1]. While direct experimental comparison data for 2-naphthalenesulfonic acid density are unavailable, the presence of two hydroxyl groups in the target compound is predicted to enhance hydrogen-bonding capacity and water solubility relative to the unsubstituted analog, consistent with its lower LogD values (LogD pH 5.5 = -0.84; LogD pH 7.4 = -0.87) [1].

Physicochemical Properties Formulation QSAR

Bifunctional Reactivity from Dual Hydroxyl Groups

The presence of two hydroxyl groups at the 4- and 6-positions allows 4,6-dihydroxynaphthalene-2-sulphonic acid to serve as a bifunctional coupling component in azo dye synthesis, whereas monohydroxy naphthalene sulfonic acids (e.g., 2-naphthol-6-sulfonic acid) offer only a single coupling site. This structural feature is explicitly exploited in the synthesis of C.I. Acid Red 134 (C.I. 24810), where the target compound is coupled with a bis-diazonium salt to form a disazo dye [1]. The dual hydroxyl arrangement also enables chelation with metal ions to form mordant dyes such as C.I. Mordant Black 56 .

Organic Synthesis Dye Chemistry Coupling Reactions

Optimal Application Scenarios with Documented Value


Disazo Dye Synthesis Requiring Dual Coupling Sites

4,6-Dihydroxynaphthalene-2-sulphonic acid is the preferred intermediate when the target dye structure demands two azo linkages from a single naphthalene core, as demonstrated in the commercial synthesis of C.I. Acid Red 134 [1]. The 4,6-dihydroxy substitution pattern provides two nucleophilic positions for electrophilic diazonium attack, enabling efficient formation of symmetrical disazo dyes. Monohydroxy analogs cannot achieve this architecture without introducing additional coupling components, which increases synthetic complexity and impurity profiles.

Mordant and Metal-Complex Dye Manufacture

The ortho-dihydroxy arrangement (hydroxyls at adjacent positions relative to the azo linkage) enables formation of stable chelate complexes with chromium, copper, and other transition metals, as utilized in C.I. Mordant Black 56 . This property is essential for producing wash-fast and light-fast dyes for textile applications. Naphthalene sulfonic acids lacking the dihydroxy motif cannot form comparable metal complexes, limiting their utility to non-mordant dye classes.

Salt-Dependent Solubility Purification Workflows

Processes requiring high-purity intermediate isolation benefit from the compound's unique solubility profile: the free acid is readily water-soluble, while the sodium salt can be selectively salted out . This enables a simple, solvent-free purification sequence—dissolve crude free acid, neutralize to sodium salt, add NaCl to precipitate pure product. Alternative naphthalene sulfonates that remain freely soluble in both acid and salt forms require energy-intensive evaporation or organic extraction, increasing cost and environmental burden.

Bucherer Reaction Feedstock for γ-Acid Production

4,6-Dihydroxynaphthalene-2-sulphonic acid serves as the starting material for γ-acid production via the Bucherer reaction with ammonia or primary amines . The 4-position hydroxyl is selectively replaced by an amino group under ammoniacal bisulfite conditions, yielding γ-acid—a key intermediate for reactive dyes. The specific 4,6-dihydroxy-2-sulfonic acid substitution pattern is required for this transformation; other dihydroxy isomers (e.g., 1,5- or 2,3-dihydroxy) undergo different reaction pathways or fail to react.

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